Thieno[2,3-b]pyridin-6(7H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7H-thieno[2,3-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-2-1-5-3-4-10-7(5)8-6/h1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJNETSYXIIIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20489318 | |
| Record name | Thieno[2,3-b]pyridin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20489318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62226-16-8 | |
| Record name | Thieno[2,3-b]pyridin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20489318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Thieno 2,3 B Pyridin 6 7h One and Its Derivatives
Classical Cyclization Reactions for Thieno[2,3-b]pyridin-6(7H)-one Core Formation
Traditional methods for constructing the this compound core often rely on intramolecular cyclization reactions, where a pre-functionalized thiophene (B33073) or pyridine (B92270) precursor undergoes ring closure. These methods are foundational and offer robust pathways to the fundamental heterocyclic structure.
A key strategy for the synthesis of thieno[2,3-b]pyridinone isomers involves the phenylacetylation of aminothiophene carboxylic acid methyl esters. researchgate.netunivie.ac.atnih.gov This approach serves as a classic example of building the pyridinone ring onto an existing thiophene moiety. The process begins with the acylation of the amino group on the thiophene ring with a phenylacetyl group, followed by a base-mediated intramolecular cyclization to form the fused pyridinone ring. This cyclization delivers the thienopyridinone core, and the specific isomer obtained can be controlled by the substitution pattern of the initial aminothiophene ester. researchgate.netunivie.ac.atnih.gov This method was notably used to create bioisosteres of 3-phenyl-4-hydroxyquinolin-2(1H)-one, a known antagonist of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netunivie.ac.atnih.gov
| Starting Material | Reagent | Product | Reference |
| Aminothiophene carboxylic acid methyl esters | Phenylacetyl chloride | 4-Hydroxy-5-phenylthis compound isomers | researchgate.net, univie.ac.at, nih.gov |
The Thorpe-Ziegler cyclization is a versatile and widely employed method for synthesizing thieno[2,3-b]pyridine (B153569) derivatives. benthamscience.comsciforum.net This intramolecular condensation reaction typically involves a dinitrile, where a base abstracts a proton from an α-carbon to one nitrile group, and the resulting carbanion attacks the carbon of the other nitrile group, leading to a cyclic enamino-nitrile after hydrolysis.
In the context of thieno[2,3-b]pyridine synthesis, this reaction is often applied to suitably substituted pyridine or thiophene precursors. For instance, 3-cyanopyridine-2(1H)-thiones can be S-alkylated with compounds containing an activated methylene (B1212753) group (e.g., chloroacetonitrile). sciforum.nettandfonline.com The resulting 2-(alkylthio)pyridine-3-carbonitriles then undergo an intramolecular Thorpe-Ziegler cyclization in the presence of a base like sodium ethoxide to yield the corresponding 3-aminothieno[2,3-b]pyridine derivatives. sciforum.nettandfonline.comscispace.comresearchgate.net This method is valued for its efficiency in forming the fused thiophene ring onto a pre-existing pyridine core. sciforum.net
| Precursor | Key Reaction Step | Product Class | Reference |
| 4-Aryl-3-cyanocyclopenta[b]pyridine-2(1H)-thiones | Alkylation followed by Thorpe-Ziegler cyclization | 3-Amino-4-aryl-2-functionalized-cyclopenta[e]thieno[2,3-b]pyridines | tandfonline.com |
| 5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Reaction with 2-chloro-N-arylacetamides and cyclization | 3-Amino-N-(substituted phenyl)-thieno[2,3-b]pyridine-2-carboxamides | tandfonline.com |
| Arylidene malononitrile (B47326) derivatives and thiocyanoacetamide | Alkylation and subsequent cyclization with sodium ethoxide | Thieno[2,3-b]pyridine derivatives | nih.gov |
Esters of 2-aminothiophene-3-carboxylic acid are crucial building blocks for the synthesis of the thieno[2,3-b]pyridine system. nih.gov These compounds contain the necessary functionalities—an amino group and an ester group in an ortho position—that can be elaborated to form the fused pyridinone ring.
One common approach involves reacting the 2-aminothiophene-3-carboxylate with reagents that provide the remaining atoms for the pyridine ring. For example, reaction with cyanoacetamide derivatives can lead to the formation of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides after cyclization. researchgate.net Another established method is the reaction with reagents like ethyl cyanoformate, which leads to thieno[2,3-d]pyrimidines, but variations of this cyclization chemistry can be directed toward the pyridinone ring. nuph.edu.ua The phenylacetylation strategy mentioned previously is a prime example where these esters are the starting point for building the pyridin-6(7H)-one ring. researchgate.netunivie.ac.atnih.gov
Multicomponent Reactions in Thieno[2,3-b]pyridine Synthesis
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic structures like thieno[2,3-b]pyridines from simple starting materials in a single step. researchgate.net These reactions offer significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, aligning with the principles of green chemistry. researchgate.net
A notable example is a five-component reaction involving an aromatic aldehyde, ethyl acetoacetate, 2-cyanothioacetamide, piperidine, and an alkylating agent like methyl iodide. This method proceeds under mild conditions and provides high yields (75-96%) of the desired thieno[2,3-b]pyridine derivatives. researchgate.net Three-component condensations of an aldehyde, malononitrile, and a thiol have also been reported as an effective route to synthesize substituted 2-amino-3,5-dicarbonitrile-6-thiopyridines, which are precursors that can be cyclized to form the thieno[2,3-b]pyridine core. scielo.br These MCRs demonstrate a highly convergent and atom-economical approach to this important heterocyclic scaffold. scielo.brresearchgate.net
Derivatization of the this compound Core
Once the core this compound structure is formed, further derivatization is often performed to modulate its chemical and biological properties. These modifications can target various positions on both the thiophene and pyridine rings.
The hydroxy group at the 4-position offers a handle for further functionalization, such as O-alkylation. angenechemical.com The thiophene ring can be substituted with halogens (Cl, Br) or short alkyl chains. researchgate.netunivie.ac.at The pyridine nitrogen can be alkylated using reagents like dimethylamino)ethyl chloride hydrochloride. google.com Furthermore, starting from 3-aminothieno[2,3-b]pyridine precursors, the amino group can be acylated or transformed into other functional groups, and the 2-position can be functionalized with amide or benzoyl groups. scispace.comtandfonline.com For example, reacting 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones with phenacyl bromide or chloro-N-arylacetamides leads directly to functionalized 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridines. scispace.com
The nature and position of substituents can significantly influence the course and outcome of synthetic reactions leading to thieno[2,3-b]pyridines. Electron-withdrawing or electron-donating groups can affect the reactivity of intermediates and the feasibility of cyclization steps.
For instance, in the synthesis of pim-1 inhibitors based on the thieno[2,3-b]pyridine scaffold, three different series of compounds were synthesized by systematically varying the substituents at the 2-position with secondary aromatic amides, tertiary aliphatic amides, and benzoyl groups to study the effect of these modifications. tandfonline.com Research has shown that in certain derivatives, the replacement of a phenyl substituent with a 2-thienyl group can lead to a decrease in biological potency, guiding further synthetic efforts away from that particular substitution pattern. researchgate.netnih.gov Conversely, the introduction of halogens (Cl or Br) near the sulfur atom and short alkyl chains at another position on the thieno part of the nucleus proved to be a successful strategy for enhancing biological activity. researchgate.netnih.gov These findings highlight how substituent effects are critical in directing synthetic strategies toward compounds with desired properties.
Introduction of Diverse Pharmacophores
The functionalization of the thieno[2,3-b]pyridine nucleus with various pharmacophores is a key strategy to modulate the biological activity of the resulting derivatives. This often involves the reaction of a suitably substituted thieno[2,3-b]pyridine precursor with reagents that introduce new heterocyclic or functionalized aryl moieties.
A common approach begins with a precursor like 3-amino-thieno[2,3-b]pyridine-2-carboxamide, which can be modified to incorporate different pharmacophoric groups. For instance, derivatives bearing a phenylacetamide moiety at the 2-position have been synthesized to explore their potential as Forkhead Box M1 (FOXM1) inhibitors. nih.gov In these syntheses, various electron-withdrawing and electron-donating substituents on the phenyl ring are introduced to study their effect on biological activity. The general synthetic route involves the reaction of a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) with a substituted phenylacetyl chloride. nih.gov
Another strategy involves the condensation of a thieno[2,3-b]pyridine derivative with different reagents to form fused heterocyclic systems. For example, new thieno[2,3-b]pyridine analogues incorporating biologically active heterocycles have been synthesized and evaluated for their anti-tumor activity. arabjchem.org The synthesis of these complex molecules often involves multi-step reactions, starting from a functionalized pyridine thione derivative. researchgate.net
Furthermore, the introduction of halogen atoms, such as chlorine or bromine, and short alkyl chains onto the thieno part of the thienopyridinone nucleus has been shown to be a successful strategy. researchgate.netnih.gov These modifications, along with the introduction of a 3'-phenoxy moiety on a phenyl substituent, have yielded compounds with high potency as inhibitors of glycine (B1666218) binding to the N-methyl-D-aspartate (NMDA) receptor. researchgate.netnih.gov The synthesis of these derivatives typically involves the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization to form the thienopyridinone core. researchgate.netnih.gov
The following table summarizes representative examples of thieno[2,3-b]pyridine derivatives with diverse pharmacophores and their reported biological activities.
| Compound ID | Introduced Pharmacophore | Synthetic Precursor | Reported Biological Activity | Reference |
| 1 | 2-Cyano-4-fluorophenyl | 3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Inactive as FOXM1 inhibitor | nih.gov |
| 6 | 4-Bromo-2-cyanophenyl | 3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Decreased FOXM1 expression | nih.gov |
| 16 | 4-Chloro-2-cyanophenyl | 3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Decreased FOXM1 expression | nih.gov |
| 3a | Phenyl | Aminothiophene carboxylic acid methyl ester | Inhibitor of [3H]glycine binding to NMDA receptor | researchgate.netnih.gov |
| 7h, 8h, 8i, 8m | Halogen and short alkyl chains | Aminothiophene carboxylic acid methyl ester | Inhibitors of [3H]glycine binding to NMDA receptor | researchgate.netnih.gov |
| 18h, 18i, 18l, 18m | 3'-Phenoxy | Aminothiophene carboxylic acid methyl ester | Potent inhibitors of [3H]glycine binding to NMDA receptor | researchgate.netnih.gov |
Synthesis of Bihetaryl Systems Containing the Thieno[2,3-b]pyridine Moiety
The construction of bihetaryl systems, where the thieno[2,3-b]pyridine ring is directly linked to another heterocyclic ring, represents a significant area of synthetic exploration. These molecules have unique three-dimensional structures and electronic properties that can lead to novel biological activities.
One of the primary methods for the synthesis of such systems is through cross-coupling reactions. For instance, the synthesis of 5-(thieno[2,3-b]pyridin-2-yl)-2-thiophen has been reported, demonstrating the direct linkage of a thiophene ring to the thieno[2,3-b]pyridine core. researchgate.net While the specific catalytic conditions for this transformation are a key aspect of the methodology, the general principle involves the coupling of a halogenated or otherwise activated thieno[2,3-b]pyridine with a thiophene derivative, often in the presence of a palladium catalyst.
Another approach involves the construction of a second heterocyclic ring onto a pre-existing thieno[2,3-b]pyridine scaffold. This can be achieved through cyclization reactions of appropriately functionalized thieno[2,3-b]pyridine derivatives. For example, the synthesis of pyrido[3',2':4,5]thieno[3,2-c]isoquinolines has been described, which represents a fused polycyclic bihetaryl system. researchgate.net
The synthesis of condensed heterocyclic compounds containing the thieno[2,3-b]pyridine moiety has also been explored, leading to systems where the thieno[2,3-b]pyridine is fused with rings such as pyridine, pyrimidine, and 1,6-naphthyridine. researchgate.net These syntheses often start from a pyridine thione derivative which undergoes a series of reactions, including cyclization, to build the final multi-ring structure. researchgate.net
The table below provides examples of bihetaryl systems incorporating the thieno[2,3-b]pyridine moiety.
| Bihetaryl System | Synthetic Approach | Starting Material | Reference |
| 5-(Thieno[2,3-b]pyridin-2-yl)-2-thiophene | Cross-coupling reaction | Halogenated thieno[2,3-b]pyridine and a thiophene derivative | researchgate.net |
| Pyrido[3',2':4,5]thieno[3,2-c]isoquinoline | Cyclization of a functionalized thieno[2,3-b]pyridine | Not specified | researchgate.net |
| Pyridothienopyridine derivatives | Multi-step synthesis including cyclization | Pyridine thione derivative | researchgate.net |
| Pyridothienopyrimidine derivatives | Multi-step synthesis including cyclization | Pyridine thione derivative | researchgate.net |
Advanced Synthetic Techniques and Methodological Innovations
To enhance the efficiency and sustainability of synthesizing this compound and its derivatives, advanced techniques such as microwave-assisted synthesis have been increasingly adopted. Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, lead to the formation of products that are not accessible through conventional heating methods.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to various steps in the synthesis of thieno[2,3-b]pyridines. For example, a novel one-step synthesis of thieno[2,3-b]pyridine derivatives catalyzed by ytterbium(III) triflate under solvent-free conditions has been reported. nih.gov In this method, 2-amino-3-thiophenecarbonitriles react with different ketones under microwave irradiation to afford amino-thieno[2,3-b]pyridines in good to excellent yields within a short reaction time of only 5 minutes. nih.gov A significant advantage of this method is the reusability of the catalyst. nih.gov
Furthermore, microwave-assisted synthesis has been employed in the preparation of precursors for more complex thieno[2,3-b]pyridine derivatives. For instance, the reaction of 3-aminobenzothiophene-2-carbonitrile with DMA-DMA under microwave irradiation at 115 °C for 5 minutes yields the corresponding acetimidamide intermediate, which is a precursor for thieno[3,2-d]pyrimidin-4-amine (B90789) analogs. nih.gov This demonstrates the utility of microwave heating in accelerating reactions that would otherwise require prolonged heating under conventional conditions.
The following table highlights examples of microwave-assisted synthesis of thieno[2,3-b]pyridine derivatives and related structures.
| Product | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Amino-thieno[2,3-b]pyridines | 2-Amino-3-thiophenecarbonitriles and ketones | Ytterbium(III) triflate, Microwave, Solvent-free | 5 minutes | Good to excellent | nih.gov |
| (E)-N'-(2-Cyanobenzo[b]thiophen-3-yl)-N,N-dimethylacetimidamide | 3-Aminobenzothiophene-2-carbonitrile and DMA-DMA | Microwave, 115 °C | 5 minutes | 72% | nih.gov |
| (E)-N'-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide | 7-Aminothieno[2,3-b]pyrazine-6-carbonitrile and DMA-DMA | Microwave, 100 °C | 2 minutes | 61% | nih.gov |
These advanced methodologies offer powerful tools for the rapid and efficient synthesis of a diverse library of this compound derivatives, facilitating the exploration of their structure-activity relationships and the discovery of new therapeutic leads.
Spectroscopic and Structural Elucidation of Thieno 2,3 B Pyridin 6 7h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of thieno[2,3-b]pyridin-6(7H)-one derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H-NMR Spectroscopy:
Proton NMR spectra of thieno[2,3-b]pyridine (B153569) derivatives typically show characteristic signals for the aromatic protons of the fused ring system and any substituents. For instance, in several 3-amino-thieno[2,3-b]pyridine derivatives, the amino protons (NH₂) appear as a D₂O exchangeable singlet. tandfonline.com In a series of (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone derivatives, the NH₂ protons resonate as a singlet in the range of δ 8.13–8.20 ppm. tandfonline.com The methyl groups at positions 4 and 6 of the thieno[2,3-b]pyridine core in these compounds appear as distinct singlets. tandfonline.com For example, in (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone, the methyl protons are observed at δ 2.68 and 2.90 ppm. tandfonline.com The aromatic protons of phenyl substituents typically appear as multiplets in the aromatic region of the spectrum. tandfonline.com
¹³C-NMR Spectroscopy:
Carbon-13 NMR spectra are instrumental in confirming the carbon framework of this compound derivatives. The carbonyl carbon (C=O) of the pyridinone ring is a key diagnostic signal. In a series of 3-amino-5-bromo-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides, the amidic carbonyl carbon appears in the range of δ 164.2–164.9 ppm. tandfonline.com In contrast, the ketonic carbonyl carbon in (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is found further downfield at δ 188.1 ppm. tandfonline.com The carbons of the methyl groups at positions 4 and 6 typically resonate at around δ 20-27 ppm. tandfonline.com The various aromatic and heterocyclic carbons of the thieno[2,3-b]pyridine core and any aryl substituents give rise to a series of signals in the downfield region of the spectrum, generally between δ 98 and 160 ppm. tandfonline.com
Table 1: Selected ¹H-NMR and ¹³C-NMR Data for this compound Derivatives
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | 2.68 (s, 3H, CH₃), 2.90 (s, 3H, CH₃), 7.52–7.75 (m, 5H, Ar-H), 8.13 (s, 2H, NH₂) tandfonline.com | Not explicitly provided for this specific derivative, but related compounds show characteristic signals for aromatic carbons and the C=O group. tandfonline.com |
| (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone | 2.68 (s, 3H, CH₃), 2.89 (s, 3H, CH₃), 7.59–7.61 (d, 2H, Ar-H), 7.75–7.77 (d, 2H, Ar-H), 8.17 (br s, 2H, NH₂) tandfonline.com | 20.7, 27.2 (CH₃), 104.0, 121.3, 123.4, 129.1, 129.7, 136.3, 139.8, 146.1, 152.8, 159.8, 159.9 (aromatic carbons), 188.1 (C=O) tandfonline.com |
| 3-Amino-5-bromo-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 2.70 (s, 3H, CH₃), 2.89 (s, 3H, CH₃), 7.07 (s, 2H, NH₂), 7.37–7.39 (d, 2H, Ar-H), 7.71–7.73 (d, 2H, Ar-H), 9.63 (s, 1H, NH) tandfonline.com | 20.4, 27.0 (CH₃), 98.9, 121.3, 123.2, 124.7, 127.7, 128.7, 138.1, 144.7, 149.3, 157.4, 158.0 (aromatic carbons), 164.4 (C=O) tandfonline.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, key absorption bands include those for the N-H and C=O stretching vibrations.
In various 3-amino-thieno[2,3-b]pyridine derivatives, the N-H stretching vibrations of the amino group (NH₂) typically appear as two distinct bands in the region of 3200-3500 cm⁻¹. tandfonline.commdpi.com For example, in (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone, these bands are observed at 3483 and 3286 cm⁻¹. tandfonline.com The C=O stretching vibration of the pyridinone ring or a ketone substituent is a strong absorption band typically found in the range of 1595-1720 cm⁻¹. tandfonline.comarkat-usa.org For instance, the C=O band for (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is located at 1595 cm⁻¹. tandfonline.com In 3-amino-5-bromo-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides, the amide C=O stretch is observed around 1635 cm⁻¹. tandfonline.com The presence of C-H stretching vibrations from aliphatic and aromatic groups is also evident in the spectra. tandfonline.com
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Compound | ν(NH/NH₂) (cm⁻¹) | ν(C=O) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | 3483, 3286 tandfonline.com | 1610 tandfonline.com | 2953, 2918 (C-H aliphatic) tandfonline.com |
| (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone | 3495, 3234 tandfonline.com | 1595 tandfonline.com | 2900, 2800 (C-H aliphatic) tandfonline.com |
| 3-Amino-5-bromo-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 3309, 3236, 3213 tandfonline.com | 1635 tandfonline.com | 2956, 2920 (C-H aliphatic) tandfonline.com |
| 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | 3274, 3174 mdpi.com | Not explicitly provided, but expected in the typical range for ketones. | Not specified. |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) gives the exact mass, which can be used to determine the molecular formula.
For thieno[2,3-b]pyridine derivatives, the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) is typically observed, confirming the molecular weight of the synthesized compound. researchcommons.orgmdpi.com For example, the mass spectrum of a pyrrolo[3,4-f]quinolino[2,3:6',7']thiophene derivative, synthesized from a thieno[2,3-b]pyridine precursor, showed a molecular ion peak at m/e = 529. researchcommons.org Similarly, another derivative displayed a molecular ion peak at m/e = 294. researchcommons.org Fragmentation patterns can also provide structural information. For instance, the mass spectrum of a substituted pyridone derivative showed fragment ions corresponding to the loss of specific groups, aiding in structure confirmation. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by the extent of conjugation. The absorption spectra of thieno[2,3-b]pyridine derivatives are characterized by absorption maxima (λmax) in the UV-Vis region.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique has been used to confirm the structure of several thieno[2,3-b]pyridine derivatives.
For instance, the crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate hydrate (B1144303) was determined, revealing the dihedral angles between the various rings and the presence of intermolecular hydrogen bonding. iucr.org In this structure, there is a slight twist in the bicyclic thieno[2,3-b]pyridine core, with a dihedral angle of 2.39(4)° between the thienyl and pyridine (B92270) rings. iucr.org The crystal structure of 3-bromothieno[2,3-b]pyridine-6-carbonitrile was also determined to confirm the position of bromination. scispace.com Furthermore, the structures of other related compounds, such as dithiolo[3,4-b]pyridines derived from thieno[2,3-b]pyridine precursors, have been confirmed by X-ray crystallography. researchgate.net These studies provide unambiguous proof of the molecular connectivity and stereochemistry.
Computational and Theoretical Chemistry of Thieno 2,3 B Pyridin 6 7h One
Density Functional Theory (DFT) Calculations and Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thienopyridine systems. By approximating the electron density of the molecule, DFT methods can accurately predict various molecular attributes at a reasonable computational cost. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed for these calculations, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to ensure a high level of accuracy. ijcce.ac.irresearchgate.netnih.gov
A fundamental application of DFT is the geometry optimization of the molecular structure, which seeks the lowest energy conformation of the molecule. rsc.org This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For thieno[2,3-b]pyridine (B153569) derivatives, calculations have shown that the fused ring system is nearly planar, but the introduction of substituents, particularly on an attached phenyl ring, can cause significant rotation and orientation "out of the plane" due to steric hindrance. nih.govmdpi.com Optimized structures are typically confirmed to be true energy minima by ensuring there are no imaginary frequencies in the vibrational analysis. The point group symmetry for derivatives is often found to be C1. nih.gov
Table 1: Representative Optimized Geometrical Parameters for a Pyridine (B92270) Ring System (Illustrative)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental/XRD Value (Analogous Compound) |
|---|---|---|---|
| Bond Length (Å) | N-C | 1.342 Å | 1.341 Å |
| Bond Length (Å) | N-C | 1.327 Å | 1.340 Å |
| Bond Length (Å) | C-C (aromatic) | 1.390 Å | 1.392 Å |
| Bond Angle (°) | C-N-C | 117.2° | 117.0° |
| Dihedral Angle (°) | C-C-C-C | -0.5° | -0.7° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate an electron (nucleophilicity), while the LUMO energy relates to its ability to accept an electron (electrophilicity). wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_g), is a critical descriptor of chemical reactivity and stability. mdpi.com A small energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comwuxiapptec.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, including chemical potential (μ), chemical hardness (η), softness (S), and global electrophilicity (ω). mdpi.comsciencepublishinggroup.com These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. sciencepublishinggroup.com For instance, studies on a tetrahydrothienopyridine derivative yielded a vertical ionization potential (IP, related to HOMO) of 7.181 eV and a vertical electron affinity (EA, related to LUMO) of -0.5557 eV, indicating its electronic characteristics. mdpi.com
Table 2: Calculated Reactivity Descriptors for a Thieno[2,3-b]pyridine Derivative (Illustrative)
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| HOMO Energy | E_HOMO | -6.188 | - |
| LUMO Energy | E_LUMO | -2.611 | - |
| Energy Gap | E_g | 3.577 | E_LUMO - E_HOMO |
| Chemical Potential | μ | -4.399 | (E_HOMO + E_LUMO) / 2 |
| Chemical Hardness | η | 1.789 | (E_LUMO - E_HOMO) / 2 |
| Global Electrophilicity | ω | 5.405 | μ² / (2η) |
| Softness | S | 0.279 | 1 / (2η) |
Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a system into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.de This approach is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions within the molecule. rsc.org The analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. uni-muenchen.de
The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. sciencepublishinggroup.com A large E(2) value indicates a strong interaction and significant charge delocalization from the donor orbital to the acceptor orbital. bohrium.com This is a powerful way to understand the flow of electron density within the thieno[2,3-b]pyridinone scaffold and how it is influenced by different substituents. NBO analysis can also compute the net charge transferred between different fragments of a molecule, providing a quantitative measure of the ICT process. researchgate.net
Table 3: Illustrative NBO Analysis for Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N7 | π(C5-C6) | 35.5 | Lone Pair -> Antibonding π |
| π(C2-C3) | π(C3a-C4) | 20.1 | π-bond -> Antibonding π |
| π(C4-C5) | π(C5-C6) | 18.9 | π-bond -> Antibonding π |
| LP(1) O1 | σ(C6-N7) | 2.5 | Lone Pair -> Antibonding σ |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. dntb.gov.ua It is calculated by determining the electrostatic force exerted by the molecule's nuclei and electron cloud on a positive test charge at various points on the molecular surface. uni-muenchen.de The MEP map is color-coded to identify regions of different electrostatic potential. researchgate.net
Typically, regions of negative potential (colored red) are associated with high electron density and are susceptible to electrophilic attack, representing nucleophilic centers like lone pairs on oxygen or nitrogen atoms. nih.govresearchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack, representing electrophilic centers such as acidic protons. nih.govresearchgate.net Green areas indicate neutral or near-zero potential. nih.gov For thieno[2,3-b]pyridine derivatives, MEP maps clearly show the negative potential concentrated around the carbonyl oxygen and the pyridine nitrogen, while positive potentials are located on the N-H proton, highlighting the primary sites for intermolecular interactions. nih.govresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for studying the excited states of molecules and simulating their electronic absorption (UV-Vis) spectra. sciencepublishinggroup.combohrium.com The calculations provide key information about electronic transitions, including the maximum absorption wavelength (λmax), the vertical excitation energy, and the oscillator strength (f), which relates to the intensity of the absorption band. nih.govresearchgate.net
These theoretical spectra can be calculated in the gas phase or in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects, which can cause shifts in the absorption maxima (blue or red shifts). sciencepublishinggroup.combohrium.com The results are often in good agreement with experimental spectra. bohrium.com TD-DFT analysis also identifies the specific molecular orbitals involved in each electronic transition, such as the common HOMO→LUMO transition, providing a detailed picture of the nature of the electronic excitation. dergipark.org.tr
Table 4: Representative TD-DFT Calculated Electronic Transition Data
| Excited State | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 389 | 3.19 | 0.45 | HOMO -> LUMO (95%) |
| S2 | 345 | 3.59 | 0.12 | HOMO-1 -> LUMO (88%) |
| S3 | 301 | 4.12 | 0.08 | HOMO -> LUMO+1 (75%) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thieno[2,3-b]pyridinone derivatives, QSAR studies have been successfully applied to understand their potency as antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govunivie.ac.atresearchgate.net
These studies have provided a consistent interpretation of the potencies for a large number of compounds. nih.govunivie.ac.at For example, a key finding from QSAR modeling was the inverse relationship between the steric bulk of substituents at the 5-position and the binding affinity to the receptor. mdpi.com This suggests that larger groups in this position cause unfavorable steric interactions that reduce the compound's activity. mdpi.com Such insights are invaluable for medicinal chemistry, as they provide clear guidelines for the rational design and optimization of more potent and selective drug candidates.
Molecular Docking and Binding Mode Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. For derivatives of the thieno[2,3-b]pyridine scaffold, molecular docking studies have been crucial in elucidating their interactions with various biological targets, providing insights into their therapeutic potential.
Derivatives of thieno[2,3-b]pyridine have been investigated as inhibitors of several key enzymes and receptors implicated in diseases like cancer and bacterial infections. For instance, docking studies of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have identified key interactions within the DNA-binding site of Forkhead Box M1 (FOXM1), a transcription factor linked to cancer. These studies suggest that residues such as Val296 and Leu289 play a crucial role in the binding of these inhibitors. nih.gov Similarly, molecular modeling of 3-amino-thieno[2,3-b]pyridine derivatives has suggested their potential as antibacterial agents against Bacillus anthracis by inhibiting nicotinate (B505614) mononucleotide adenylyltransferase. asianpubs.org
In the context of cancer, phosphoinositide-specific phospholipase C (PI-PLC), an enzyme often upregulated in cancer cells, has been identified as a putative target for thieno[2,3-b]pyridines. mdpi.comnih.gov Docking studies have revealed that appending specific aryl groups to the thieno[2,3-b]pyridine core can target a lipophilic region within the active site of PI-PLC, enhancing the anti-proliferative activity. nih.gov Furthermore, derivatives of the related thieno[2,3-d]pyrimidine (B153573) scaffold have been docked into the active sites of epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K), showing comparable binding modes to known inhibitors and suggesting potential mechanisms for their anticancer effects. acs.orgnih.govrsc.org
The N-methyl-D-aspartate (NMDA) receptor, a target for neurological disorders, has also been explored. Docking studies of 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one, designed as a bioisostere of a known quinolinone antagonist, have been performed. researchgate.netnih.gov These computational predictions, in conjunction with experimental data, help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors. researchgate.netnih.gov The binding energies and key interacting residues are often tabulated to compare the affinity of different derivatives.
Below is a table summarizing the findings from various molecular docking studies on thieno[2,3-b]pyridine derivatives and their biological targets.
| Biological Target | Key Interacting Residues | Predicted Outcome | Reference(s) |
| Forkhead Box M1 (FOXM1) | Val296, Leu289 | Inhibition of FOXM1 expression | nih.gov |
| Bacillus anthracis Nicotinate Mononucleotide Adenylyltransferase | Not specified | Antibacterial activity | asianpubs.org |
| Phosphoinositide Phospholipase C (PI-PLC) | Lipophilic pocket | Anti-proliferative activity | mdpi.comnih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Met793, Lys745, Asp855 | Anticancer activity | acs.org |
| Phosphatidylinositol 3-kinase (PI3K) | Tyr836, Asp810, Lys802 | Anticancer activity | nih.gov |
| N-methyl-D-aspartate (NMDA) Receptor | Not specified | Antagonist activity | researchgate.netnih.gov |
Theoretical Investigations of Nonlinear Optical (NLO) Properties
Theoretical chemistry provides powerful tools to predict and understand the nonlinear optical (NLO) properties of molecules. These properties are crucial for applications in optoelectronics, such as in optical switching and frequency conversion. The investigation of NLO properties of organic molecules, including heterocyclic compounds like this compound, is an active area of research.
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate NLO parameters. sciencepublishinggroup.comresearchgate.net Key parameters include the static first hyperpolarizability (β₀), which is a measure of the second-order NLO response, and the polarizability (α). sciencepublishinggroup.com For a molecule to exhibit significant NLO properties, it often needs to possess a large dipole moment, a considerable charge transfer character, and a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
While direct computational studies on the NLO properties of the parent this compound are not extensively reported in the provided context, research on structurally related compounds like thieno[2,3-b]thiophene (B1266192) and thiazolo[3,2-a]pyridine derivatives offers valuable insights. sciencepublishinggroup.comresearchgate.netresearchgate.net These studies demonstrate that the introduction of donor and acceptor groups, and the extension of the π-conjugated system, can significantly enhance the NLO response. researchgate.net
The theoretical calculations typically involve geometry optimization of the molecule, followed by frequency calculations to ensure a true minimum on the potential energy surface. Then, properties like the dipole moment, polarizability, and hyperpolarizability are computed. The choice of the DFT functional and basis set is critical for obtaining accurate results. For instance, the B3LYP functional is commonly employed for such calculations. researchgate.net
The following table outlines the key theoretical parameters investigated in the study of NLO properties.
| Parameter | Description | Significance |
| α (Polarizability) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Contributes to the linear optical properties and is related to the refractive index. |
| β (First Hyperpolarizability) | A measure of the second-order nonlinear optical response of a molecule. | Determines the efficiency of second-harmonic generation and other second-order NLO phenomena. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller energy gap is often associated with higher polarizability and hyperpolarizability. |
| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. | A large ground-state dipole moment can contribute to a larger NLO response. |
Theoretical studies on related systems suggest that this compound, with its fused ring system containing both electron-rich (thiophene) and electron-withdrawing (pyridone) moieties, has the potential to exhibit interesting NLO properties. Further computational investigations would be valuable to quantify these properties and explore the effects of different substituents on the thieno[2,3-b]pyridine core.
Computational Prediction of Thermodynamic Properties
Computational chemistry offers a powerful avenue for the prediction of thermodynamic properties of molecules, such as enthalpy of formation (ΔH), Gibbs free energy (G), and entropy (S). These calculations are vital for understanding the stability, reactivity, and behavior of compounds under various conditions. Density Functional Theory (DFT) is a prominent method used for these predictions. nih.govchemmethod.com
The process typically begins with the optimization of the molecular geometry to find the lowest energy structure. Following this, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions. chemmethod.com
The standard thermodynamic functions can be calculated using the following relationships:
Enthalpy (H): H = E_total + E_thermal
Gibbs Free Energy (G): G = H - TS
Entropy (S): Calculated from translational, rotational, and vibrational contributions.
Here, E_total is the total electronic energy, and T is the temperature.
While specific computational studies on the thermodynamic properties of this compound are not detailed in the provided search results, the methodologies are well-established. chemmethod.commdpi.commdpi.com For instance, the Gaussian suite of programs is a widely used tool for performing such calculations, often employing functionals like B3LYP with appropriate basis sets. nih.gov
The predicted thermodynamic data for this compound would provide valuable information on its stability relative to its isomers and its potential for formation in chemical reactions. A hypothetical table of such predicted properties is presented below to illustrate the output of such a computational study.
| Thermodynamic Property | Description | Predicted Value (Hypothetical) |
| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Value in kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. | Value in kJ/mol |
| Standard Molar Entropy (S°) | The entropy content of one mole of the substance under standard state conditions. | Value in J/(mol·K) |
| Heat Capacity (Cv) | The amount of heat required to raise the temperature of a given amount of the substance by one degree Celsius at constant volume. | Value in J/(mol·K) |
These computational predictions are instrumental in chemical engineering, materials science, and drug development, providing foundational data where experimental measurements may be difficult or unavailable.
In silico Prediction of ADME-Related Properties (e.g., Lipophilicity, Aqueous Solubility as theoretical parameters)
In the early stages of drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to assess the drug-likeness of a compound and to identify potential liabilities. For this compound and its derivatives, computational tools can provide valuable estimates of key ADME-related parameters such as lipophilicity and aqueous solubility. mdpi.comnih.govbohrium.comsemanticscholar.org
Lipophilicity , commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. Several computational models are available to predict logP values. For thieno[2,3-b]pyridine derivatives, maintaining an optimal logP is crucial for good absorption and permeation. semanticscholar.org For instance, studies on related benzo[b]thieno[3,2-h]-1,6-naphthyridines have shown that their calculated logP values are within the range considered favorable for drug absorption according to Lipinski's Rule of Five. semanticscholar.org
Aqueous solubility is another key property that influences drug absorption and formulation. Low aqueous solubility can be a major hurdle for the clinical application of many potent compounds, including some thieno[2,3-b]pyridine derivatives. mdpi.comnih.gov Computational models can predict aqueous solubility (logS) based on the molecular structure. explorationpub.com These predictions can guide synthetic efforts to improve the solubility of lead compounds. For example, a study on thieno[2,3-b]pyridine anti-proliferative agents highlighted their low experimental solubility, which was also reflected in their predicted high logP values. mdpi.com
Various software and web-based platforms, such as SwissADME, are used to calculate these properties. bohrium.com These tools often provide a range of other ADME-related descriptors as well.
The table below presents a hypothetical in silico ADME profile for this compound, illustrating the type of data that can be generated.
| ADME-Related Property | Description | Predicted Value (Hypothetical) | Reference(s) for Methodology |
| Lipophilicity (cLogP) | The logarithm of the calculated partition coefficient between n-octanol and water. | 1.5 - 2.5 | semanticscholar.org |
| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | -2.0 to -3.0 | mdpi.comexplorationpub.com |
| Molecular Weight | The mass of one mole of the substance. | 167.19 g/mol | semanticscholar.org |
| Number of Hydrogen Bond Donors | The number of N-H and O-H bonds. | 1 | semanticscholar.org |
| Number of Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | 3 | semanticscholar.org |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | ~60 Ų | |
| Bioavailability Score | An overall score indicating the probability of a compound having good oral bioavailability. | 0.55 | researchgate.net |
These in silico predictions are a cost-effective and rapid way to prioritize compounds for further development and to guide the design of new analogues with improved ADME profiles.
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Structural Modifications and Their Impact on Biological Profiles
Systematic structural modifications of the thieno[2,3-b]pyridine (B153569) core have been a cornerstone of efforts to develop potent and selective bioactive agents. These modifications span various positions on the heterocyclic scaffold and have profound effects on the resulting biological activities, which range from enzyme inhibition to receptor antagonism.
One area of focus has been the substitution at the 2-position of the thieno[2,3-b]pyridine ring. For instance, a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor, which is implicated in cancer. nih.gov Modifications were centered on the N-phenyl ring, exploring the impact of various substituents on inhibitory activity.
Another line of research involved the synthesis of 5-bromo-thieno[2,3-b]pyridines bearing different amide or benzoyl groups at the 2-position to target Pim-1 kinase, another protein involved in cancer progression. mdpi.com The introduction of a bromine atom at position 5 was intended to facilitate hydrophobic interactions within the ATP active site of the enzyme. mdpi.com
Modifications to the pyridine (B92270) portion of the scaffold have also been explored. The introduction of a methylene-hydroxyl group at the C-5 position has been shown to improve the anti-proliferative activity of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines against cancer cell lines. mdpi.com To further optimize these alcohol-containing compounds, which often suffer from poor solubility due to strong intermolecular forces and crystal packing, bulky but cleavable ester and carbonate functional groups were incorporated. mdpi.com This "prodrug-like" strategy successfully disrupted the planar structure of the molecules, leading to increased anti-proliferative activity against HCT-116 colon cancer and MDA-MB-231 breast cancer cells. mdpi.com
In the context of developing antagonists for the N-methyl-D-aspartate (NMDA) receptor, modifications on the thieno part of the 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one nucleus proved fruitful. The most successful substituents were found to be halogens like chlorine or bromine near the sulfur atom, combined with short alkyl chains at the other available position. researchgate.net This strategic placement of substituents led to compounds with nanomolar binding affinities. researchgate.net
Table 1: Impact of Systematic Structural Modifications on Biological Activity
| Scaffold Position | Modification | Biological Target/Activity | Observed Impact | Reference |
|---|---|---|---|---|
| Position 2 (N-phenyl ring) | Introduction of -CN, -NO2, -CF3, -CH3 | FOXM1 Inhibition | Compounds with a -CN group showed decreased FOXM1 expression. | nih.gov |
| Position 2 and 5 | Amide/benzoyl groups at C2, Bromine at C5 | Pim-1 Kinase Inhibition | Moderate inhibitory activity was achieved with specific amide and piperazine (B1678402) substitutions. | mdpi.com |
| Position 5 | Addition of ester/carbonate groups to a 5-(1-hydroxyethyl) moiety | Anti-proliferative Activity | Increased activity against HCT-116 and MDA-MB-231 cancer cells by disrupting crystal packing. | mdpi.com |
| Thiophene (B33073) Ring | Halogen (Cl, Br) and short alkyl chains | NMDA Receptor Antagonism | Resulted in compounds with Ki values in the low nanomolar range. | researchgate.net |
Bioisosteric Replacement Strategies (e.g., Benzene (B151609)/Thiophene Exchange)
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to enhance potency, selectivity, or pharmacokinetic properties of a lead compound by substituting one chemical group with another that has similar physical or chemical properties. This approach has been effectively applied to the thieno[2,3-b]pyridine scaffold.
A prominent example is the bioisosteric exchange of a benzene ring for a thiophene ring. researchgate.netnih.gov In the development of antagonists for the glycine (B1666218) site of the NMDA receptor, the known antagonist 3-phenyl-4-hydroxyquinolin-2(1H)-one, which features a benzene ring fused to the pyridinone (a quinolinone), was used as a template. researchgate.net Phenylacetylation of aminothiophene carboxylic acid methyl esters and subsequent cyclization yielded three possible thienopyridinone isomers. Among them, 4-hydroxy-5-phenylthis compound was the most potent, exhibiting a binding affinity (Ki = 16 µM) comparable to the original quinolinone template (Ki = 12 µM). researchgate.net This demonstrated that the fused thiophene ring is a successful bioisostere for the fused benzene ring in this context. Conversely, when the pendant phenyl substituent on the parent compound was replaced by a 2-thienyl residue, a 2- to 5-fold loss in potency was observed. researchgate.net
Another application of this principle was in the design of Pim-1 kinase inhibitors. Here, researchers performed a bioisosteric replacement of a benzofuran (B130515) ring in a known active series with the thieno[2,3-b]pyridine ring system to generate novel inhibitors. mdpi.com While the core was changed, other key features, such as a bromine atom for hydrophobic interactions and various groups to form hydrogen bonds, were retained in the new design. mdpi.com
Table 2: Examples of Bioisosteric Replacement in Thieno[2,3-b]pyridine Derivatives
| Original Scaffold/Fragment | Bioisosteric Replacement | Biological Target | Outcome | Reference |
|---|---|---|---|---|
| Benzene (in Quinolinone) | Thiophene (to form Thienopyridinone) | NMDA Receptor | Comparable potency was maintained, validating the exchange. | researchgate.net |
| Benzofuran Ring | Thieno[2,3-b]pyridine Ring | Pim-1 Kinase | Led to the development of new inhibitors with moderate activity. | mdpi.com |
| Phenyl Substituent | 2-Thienyl Substituent | NMDA Receptor | Resulted in a 2- to 5-fold decrease in binding affinity. | researchgate.net |
Influence of Substituent Position and Electronic Nature on Activity
The position and electronic properties (i.e., electron-donating or electron-withdrawing) of substituents on the thieno[2,3-b]pyridine scaffold and its derivatives are critical determinants of biological activity.
In the development of FOXM1 inhibitors based on the N-phenylthieno[2,3-b]pyridine-2-carboxamide structure, a systematic study was conducted on the effect of substituents on the pendant phenyl ring. nih.gov Various electron-withdrawing groups (-CN, -NO2, -CF3) and an electron-donating group (-CH3) were introduced. The results clearly indicated that only compounds bearing the strongly electron-withdrawing cyano (-CN) group were effective in decreasing FOXM1 expression in a triple-negative breast cancer cell line. nih.gov Molecular docking and electrostatic potential map analyses suggested that the electron-withdrawing nature of the cyano group, combined with the inductive effect of a halogen co-substituent, alters the electron density of the phenyl ring, forcing it into a favorable binding orientation. nih.gov
The position of substituents has also been shown to be crucial. In a series of 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-ones designed as NMDA receptor antagonists, substitutions on the phenyl ring at position 5 were investigated. researchgate.net Compounds with ortho-substituted aryl moieties exhibited decreased binding affinity. This loss of activity was attributed to unfavorable steric interactions and an increased torsion angle between the thieno[2,3-b]pyridinone system and the aryl substituent, which disrupts the optimal conformation for receptor binding. researchgate.net Quantitative structure-activity relationship (QSAR) studies supported this finding, showing an inverse relationship between the size of the ortho-substituent and binding affinity. researchgate.net In contrast, para-substitution on the phenyl carboxamide ring of 3-amino-2-carboxamido-thieno[2,3-b]pyridines has been shown to result in a loss of intrinsic anti-proliferative activity, a feature that was exploited to design non-cytotoxic chemosensitizers. nih.gov
Table 3: Effect of Substituent Position and Electronics on Activity
| Scaffold/Derivative | Substituent & Position | Electronic Nature | Biological Activity | Effect | Reference |
|---|---|---|---|---|---|
| N-Phenylthieno[2,3-b]pyridine-2-carboxamide | -CN on phenyl ring | Electron-withdrawing | FOXM1 Inhibition | Essential for activity. | nih.gov |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamide | -CH3 on phenyl ring | Electron-donating | FOXM1 Inhibition | Compound was inactive. | nih.gov |
| 4-Hydroxy-5-phenylthis compound | Aryl group at C5 | N/A (Steric) | NMDA Receptor Binding | Ortho-substitution decreased activity due to steric hindrance. | researchgate.net |
| 3-Amino-2-carboxamido-thieno[2,3-b]pyridine | Various groups at para-position of phenyl ring | Varied | Anti-proliferative | Para-substitution led to a loss of intrinsic activity. | nih.gov |
Exploration of Stereochemical Considerations in Ligand Design
Stereochemistry plays a pivotal role in the interaction between a small molecule ligand and its biological target. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in potency, efficacy, and metabolic stability between its enantiomers.
In the context of thieno[2,3-b]pyridine derivatives, stereochemical considerations become relevant when a chiral center is introduced into the molecule. A notable example is the development of anti-proliferative agents such as 3-amino-5-(1-hydroxyethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamides. mdpi.com The (1-hydroxyethyl) substituent at the C-5 position contains a stereocenter, meaning the compound can exist as two distinct enantiomers (R and S).
While the study in which this compound was reported focused on derivatizing the hydroxyl group to improve solubility and did not detail the separation of the enantiomers or the evaluation of their individual biological activities, the presence of this chiral center highlights an important aspect of ligand design. mdpi.com It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to the stereospecific nature of biological macromolecules like enzymes and receptors.
Therefore, for derivatives of this compound that contain stereocenters, a full understanding of the SAR would necessitate the synthesis and evaluation of the individual enantiomers. Such studies would clarify whether one enantiomer is significantly more active than the other (eutomer vs. distomer) and could lead to the development of more potent and selective single-enantiomer drugs with an improved therapeutic index. The exploration of stereochemistry remains a key avenue for the future optimization of this class of compounds.
Ligand Efficiency and Molecular Optimization Strategies
Molecular optimization aims to refine a lead compound into a drug candidate by improving its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For thieno[2,3-b]pyridine derivatives, several optimization strategies have been employed.
A significant challenge for some series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines is their poor solubility, which is attributed to their planar nature that promotes strong intermolecular stacking and high crystal packing energy. mdpi.com A successful optimization strategy involved a prodrug-like approach to disrupt this planarity. By converting a key hydroxyl group into bulkier ester and carbonate moieties, researchers were able to decrease crystal packing, which is correlated with improved solubility. This structural modification led to enhanced intracellular concentrations and, consequently, improved anti-proliferative activity. mdpi.com
Computational tools are also integral to modern optimization strategies. In the design of FOXM1 inhibitors, molecular docking was used to simulate the binding interactions of different thieno[2,3-b]pyridine derivatives within the DNA-binding site of the protein. nih.gov These computational models helped to rationalize the observed SAR, suggesting that key residues like Val296 and Leu289 are crucial for binding. Furthermore, the calculation of molecular electrostatic potential (MEP) maps provided insights into how different substituents altered the electron density across the molecule, influencing its interaction with the target. nih.gov
Biological Activity Profiles and Mechanistic Investigations of Thieno 2,3 B Pyridin 6 7h One and Its Analogues in Vitro/pre Clinical Academic Focus
Antimicrobial and Anti-infective Investigations
Beyond their anticancer properties, thieno[2,3-b]pyridine (B153569) and related thienopyrimidine structures have been investigated for their potential as antimicrobial agents.
Several studies have highlighted the antibacterial potential of compounds containing the thieno[2,3-d]pyrimidine (B153573) core, a close structural relative of thieno[2,3-b]pyridine. These derivatives have shown notable efficacy, particularly against Gram-positive bacteria.
Some synthesized thieno[2,3-d]pyrimidinediones displayed potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms. nih.gov This includes clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and vancomycin-resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE). nih.gov Further exploration of this chemical class confirmed that the anti-Gram-positive activity can be effectively modulated through synthetic modifications. nih.gov
Activity against Gram-negative bacteria appears to be more limited. While some thieno[2,3-b]pyridine analogues showed moderate activity against species like Escherichia coli and Pseudomonas aeruginosa, the efficacy is generally weaker compared to that against Gram-positive strains. nih.govjapsonline.com One study reported that among a series of potent Gram-positive agents, only one possessed moderate activity (MIC 16–32 mg/L) against the tested Gram-negative strains. nih.gov
Some derivatives have also been evaluated for activity against Mycobacterium tuberculosis, with certain 3-aminothieno[2,3-b]pyridine-2-carboxamides showing promising inhibitory activity. acs.org
Interactive Data Table: Antibacterial Activity of Thienopyrimidine Analogues
| Compound Class | Bacterial Type | Specific Strains | MIC Range (mg/L) |
| Thieno[2,3-d]pyrimidinediones | Gram-positive | MRSA, VISA, VRSA, VRE, S. pneumoniae | 2–16 |
| Thieno[2,3-d]pyrimidinediones | Gram-negative | E. aerogenes | 8–>32 |
| Thieno[2,3-b]pyridines | Gram-positive | B. subtilis, S. aureus | Moderate |
| Thieno[2,3-b]pyridines | Gram-negative | E. coli, P. aeruginosa | Moderate |
Research into the specific antifungal and antiviral properties of thieno[2,3-b]pyridin-6(7H)-one is less extensive than the research into its anticancer and antibacterial activities. However, studies on the broader class of thieno[2,3-b]pyridines have shown some promising results.
A study involving newly synthesized thieno[2,3-b]pyridine-based compounds evaluated their in vitro antimicrobial activity against a panel of five fungal strains. The results indicated that the new compounds exhibited promising antifungal activity when compared with reference drugs, with one derivative showing MIC values in the range of 4-16 μg/mL. ekb.eg
Information regarding specific antiviral activity, particularly against Herpes Simplex Virus-1 (HSV-1) or Hepatitis C Virus (HCV), for the this compound core is not prominently detailed in the available literature. While the related thienopyrimidine scaffold has been noted for possessing a wide range of pharmacological activities including antiviral properties, specific data against HSV-1 or HCV for the title compound and its direct analogues are sparse. alliedacademies.org
Receptor Antagonism and Modulation
N-Methyl-D-aspartate (NMDA) Receptor Glycine (B1666218) Site Antagonism
Derivatives of the this compound scaffold have been investigated as antagonists of the N-Methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine binding site. The parent compound, 4-hydroxy-5-phenylthieno[2,3-b]pyridine-6(7H)-one, emerged from studies aimed at creating bioisosteres of known quinolinone-based NMDA antagonists. This compound demonstrated a notable potency, with a Kᵢ value of 16 µM against the binding of [³H]glycine to rat brain membranes. This affinity is comparable to the model quinolinone compound it was based on, which had a Kᵢ of 12 µM.
Further structure-activity relationship (SAR) studies explored various substitutions on the thieno[2,3-b]pyridinone core to enhance binding affinity. It was found that substitutions on the thiophene (B33073) part of the nucleus were particularly effective. The introduction of a halogen, such as chlorine or bromine, near the sulfur atom, combined with short alkyl chains at the other available position, led to a significant increase in potency. For instance, compounds with these modifications achieved Kᵢ values in the nanomolar range, between 5.8 and 10.5 nM.
The potency was further improved by the introduction of a 3'-phenoxy moiety on the phenyl ring at position 5. This modification resulted in several compounds with Kᵢ values between 1.1 and 2.0 nM, representing a substantial increase in affinity for the NMDA receptor's glycine site. Conversely, incorporating ortho-substituted aryl groups at position 5 led to decreased activity, which was attributed to unfavorable steric interactions and an increased torsion angle between the thieno[2,3-b]pyridinone system and the aryl substituent. Quantitative structure-activity relationship (QSAR) calculations supported these findings, showing an inverse relationship between the size of the ortho-substituent and the binding affinity.
| Compound | Modification | Binding Affinity (Kᵢ) |
|---|---|---|
| 4-hydroxy-5-phenylthieno[2,3-b]pyridine-6(7H)-one | Parent Compound | 16 µM |
| Analogues with Halogen and Short Alkyl Chains | Substitution on the thiophene ring | 5.8 - 10.5 nM |
| Analogues with a 3'-phenoxy moiety | Substitution on the 5-phenyl ring | 1.1 - 2.0 nM |
Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Antagonism
The thieno[2,3-b]pyridine scaffold has also been utilized in the development of non-peptide antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. An optimization study, starting from a thienopyridin-4-one derivative, led to the identification of a highly potent and orally bioavailable LHRH receptor antagonist. nih.gov
The identified compound, 3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-2-[4-(1-hydroxy-1-cyclopropanecarboxamido)phenyl]-5-isobutyryl-4-oxothieno[2,3-b]pyridine, demonstrated subnanomolar in vitro activity against the human LHRH receptor. nih.gov Pre-clinical studies in castrated male cynomolgus monkeys showed that oral administration of this compound effectively suppressed plasma luteinizing hormone (LH) levels. nih.gov
Structure-activity relationship studies within this series of compounds revealed that a hydroxyalkylamido group on the 2-phenyl ring is a bioequivalent substitute for an alkylureido moiety in terms of antagonist potency. nih.gov
| Compound | In Vitro Activity (human receptor) | In Vivo Effect |
|---|---|---|
| 3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-2-[4-(1-hydroxy-1-cyclopropanecarboxamido)phenyl]-5-isobutyryl-4-oxothieno[2,3-b]pyridine | Subnanomolar | Effective suppression of plasma LH levels in cynomolgus monkeys |
Exchange Proteins Directly Activated by cAMP (Epac) Inhibition
Thieno[2,3-b]pyridine derivatives have been identified as novel inhibitors of Exchange Proteins directly Activated by cAMP (Epac). google.comgoogle.com These compounds have been shown to be potent, non-competitive inhibitors of Epac. google.comgoogle.com Their mechanism of action involves inhibiting the Epac-induced activation of its downstream effector, Rap1, a small G protein. google.comgoogle.com
The inhibition is non-competitive with respect to both cAMP and other Epac agonists. google.com This particular class of inhibitors is being explored for its therapeutic potential in a variety of diseases where Epac is implicated, including inflammation, cancer, and vascular diseases. google.comwipo.int
Adenosine (B11128) Receptor Modulation (e.g., A1, A2A)
While research on the direct interaction of this compound with adenosine receptors is limited, studies on the closely related thieno[2,3-d]pyrimidine scaffold have identified potent antagonists for the adenosine A2A receptor. nih.gov A series of benzyl-substituted thieno[2,3-d]pyrimidines were developed, and exploration of various five- and six-membered heterocyclic replacements for an optimized methylfuran group was conducted. nih.gov
Selected compounds from this series were found to be effective in vivo, as they were able to reverse catalepsy in mice when administered orally. nih.gov This suggests that the broader thienopyridine and thienopyrimidine cores are viable scaffolds for developing adenosine A2A receptor antagonists.
Enzyme Inhibition Studies
Phospholipase C Isoform Inhibition (e.g., PLC-γ2, PLC-δ1/δ2)
The thieno[2,3-b]pyridine scaffold was initially identified through in silico screening as a potential inhibitor of phosphoinositide-specific phospholipase C gamma (PLCγ). nih.gov One derivative, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, was described as a putative PLC-γ inhibitor. rsc.org The effects of this compound on breast cancer cells, including cell cycle arrest in the G2/M phase and alterations in cell morphology and migration, were consistent with the hypothesis of PLC-γ inhibition. rsc.org
Instead, it has been suggested that thieno[2,3-b]pyridines may act as inhibitors of Phospholipase C delta 1/3 (PLCδ1/3). This hypothesis is based on the observation that the cellular behavior of breast cancer cells treated with thieno[2,3-b]pyridines mirrors that of cells following the knockdown of the PLCδ1/3 genes. nih.gov This indicates that the polypharmacology of this class of compounds may involve the modulation of multiple PLC isoforms, with a potential preference for the δ isoforms over the γ isoforms. nih.govsemanticscholar.org
Heat Shock Protein 90 (Hsp90) Inhibition
Investigations into the inhibition of Heat Shock Protein 90 (Hsp90) have primarily focused on the thieno[2,3-c]pyridine (B153571) scaffold, a structural isomer of the thieno[2,3-b]pyridine core. mdpi.comnih.govresearchgate.net Research on these thieno[2,3-c]pyridine derivatives has identified compounds with notable anticancer activity linked to Hsp90 inhibition. mdpi.comnih.gov For instance, compound 6i from one such study demonstrated potent inhibitory activity against several cancer cell lines, including HSC3 (head and neck), T47D (breast), and RKO (colorectal), with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.comnih.govresearchgate.net Molecular docking studies confirmed that these ligands have crucial molecular interactions with the Hsp90 target. mdpi.comnih.gov The anticancer effect of compound 6i was found to be mediated through the induction of G2 phase arrest in the cell cycle. mdpi.comnih.gov While these findings establish the potential of the broader thienopyridine family as Hsp90 inhibitors, specific research focusing on the this compound isomer in this context is not prominently featured in the available literature.
Table 1: Hsp90 Inhibitory Activity of select Thieno[2,3-c]pyridine Analogues
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6i | HSC3 (Head and Neck Cancer) | 10.8 |
| 6i | T47D (Breast Cancer) | 11.7 |
| 6i | RKO (Colorectal Cancer) | 12.4 |
Data sourced from scientific studies on thieno[2,3-c]pyridine derivatives. mdpi.comnih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The search for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors has led to the exploration of various heterocyclic compounds. Within the broader family of related structures, research has highlighted thieno[2,3-d]pyrimidine derivatives as promising candidates for EGFR inhibition. nih.govresearchgate.net Studies have shown that compounds with this scaffold can act as dual inhibitors, targeting both wild-type EGFR and its T790M mutant form, which is associated with acquired resistance to some cancer therapies. nih.govresearchgate.net For example, a synthesized thieno[2,3-d]pyrimidine derivative, compound 7a , was found to significantly inhibit the growth of HepG2 and PC3 cancer cells. nih.govresearchgate.net Its mechanism of action involved inducing apoptosis and arresting cell growth in the S and G2/M phases. nih.govresearchgate.net However, direct and extensive research specifically evaluating this compound analogues as EGFR tyrosine kinase inhibitors is limited in the reviewed scientific literature, with focus being placed on related but structurally distinct scaffolds like the thieno[2,3-d]pyrimidines.
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
The potential for thieno[2,3-b]pyridine analogues to act as kinase inhibitors has been considered. In a broad screening study, a representative thieno[2,3-b]pyridine derivative, compound 12 , was tested against a panel of 97 different kinases to explore its biological mechanism of action. nsc.ru The results of this extensive screening showed that the compound had no or very limited activity against this large panel of kinases. nsc.ru This finding suggests that the thieno[2,3-b]pyridine scaffold is not a potent inhibitor of this class of biomolecular targets, which would include p38α Mitogen-Activated Protein Kinase (MAPK).
Alpha-Amylase Inhibition
Based on a review of available scientific literature, there are no prominent studies investigating the potential of this compound or its analogues as inhibitors of alpha-amylase. Research on this biological target is focused on other classes of chemical compounds.
Cytoprotective and Neuroprotective Properties
Derivatives of this compound have demonstrated significant potential as cytoprotective and neuroprotective agents through their interaction with the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net Research has focused on designing these compounds as antagonists for the glycine binding site of the NMDA receptor. nih.govresearchgate.net Overactivation of this receptor leads to excitotoxicity, a key process in neuronal damage.
A study involving the synthesis of various thienopyridinone isomers identified 4-Hydroxy-5-phenylthis compound (3a ) as a potent isomer, with a Ki value of 16 µM against the binding of [3H]glycine to rat brain membranes. nih.govresearchgate.net Further structure-activity relationship (SAR) studies revealed that specific substitutions on the thieno part of the nucleus could dramatically increase potency. The most successful modifications included:
Halogenation: The introduction of a chlorine or bromine atom near the sulfur atom. nih.govresearchgate.net
Alkyl Chains: The addition of short alkyl chains at other positions. nih.govresearchgate.net
Phenoxy Moiety: The introduction of a 3'-phenoxy group, which yielded compounds with Ki values in the low nanomolar range (1.1 to 2.0 nM). nih.govresearchgate.net
Crucially, several of these potent 3'-phenoxy derivatives were shown to protect mouse fibroblast cell lines transfected with NMDA receptors from glutamate-induced toxicity, confirming their cytoprotective effect at a cellular level. nih.govresearchgate.net
Table 2: NMDA Receptor Glycine Site Binding Affinity of this compound Analogues
| Compound | Description | Ki Value |
|---|---|---|
| 3a | 4-Hydroxy-5-phenylthis compound | 16 µM |
| 7h, 8h, 8i, 8m | Halogen and short alkyl chain substituents | 5.8 - 10.5 nM |
| 18h, 18i, 18l, 18m | 3'-phenoxy moiety substituents | 1.1 - 2.0 nM |
Data reflects the inhibitory constant (Ki) against [3H]glycine binding. nih.govresearchgate.net
Anti-inflammatory Investigations
The thieno[2,3-b]pyridine scaffold is recognized for a broad spectrum of biological activities, including anti-inflammatory properties. researchgate.net In vivo experimental studies have confirmed the anti-inflammatory and analgesic effects of newly synthesized derivatives. In one study, the thienopyridine derivative AZ023 was identified as having strong anti-inflammatory activity in a dextran-induced rat paw edema model, proving to be 2.5 times more effective than nimesulide (B1678887) and 2.2 times more effective than acetylsalicylic acid. researchgate.net The same compound, AZ023 , also demonstrated pronounced analgesic activity in a hot-plate test. researchgate.net Further research into related fused systems, such as cyclopenta[d]thieno[2,3-b]pyridines, has also been conducted to evaluate their anti-inflammatory potential. researchgate.net
Antidiabetic Research
In the context of metabolic disorders, thieno[2,3-b]pyridine derivatives have been identified as a novel class of hepatic gluconeogenesis inhibitors, presenting a promising strategy for the treatment of Type 2 diabetes mellitus (T2DM). nih.gov A cell-based screening of a small molecule library identified a hit compound, DMT , with a thienopyridine core that inhibited hepatic glucose production with an IC50 of 33.8 μM. nih.gov
Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogues. Replacing a trifluoromethyl (CF3) group in the thienopyridine core led to the discovery of compounds 8e and 9d , which showed significantly improved inhibition of hepatic glucose production with IC50 values of 16.8 μM and 12.3 μM, respectively. nih.gov Mechanistic studies revealed that compound 8e exerts its effect by reducing the mRNA transcription levels of key gluconeogenic genes, namely glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov Furthermore, in vivo studies in db/db mice showed that compound 8e could reduce fasting blood glucose and improve both oral glucose tolerance and pyruvate (B1213749) tolerance. nih.gov
Table 3: Inhibition of Hepatic Glucose Production by Thieno[2,3-b]pyridine Analogues
| Compound | Description | IC50 (µM) |
|---|---|---|
| DMT | Initial Hit Compound | 33.8 |
| 8e | Optimized Analogue | 16.8 |
| 9d | Optimized Analogue | 12.3 |
Data represents the half-maximal inhibitory concentration (IC50) for hepatic glucose production. nih.gov
Osteogenic Activity Research
The therapeutic potential of thieno[2,3-b]pyridine derivatives has been extended to the field of bone regeneration and treatment of bone-related disorders. Research into this class of compounds has identified their possible role in promoting osteogenic activity, which is the process of new bone formation. nih.govresearchgate.netresearchgate.net While specific studies focusing exclusively on this compound are not extensively detailed in the provided research, the broader class of thieno[2,3-b]pyridines has been recognized for its potential in this area. nih.govresearchgate.netresearchgate.net
The investigation into the osteogenic properties of these compounds is part of a larger effort to discover new therapeutic agents for conditions such as osteoporosis and to aid in bone healing. The thieno[2,3-b]pyridine scaffold is considered a valuable starting point for the development of new molecules with a range of pharmacological activities, including the stimulation of bone growth. nih.govresearchgate.netresearchgate.net Further research is needed to elucidate the specific mechanisms by which these compounds may influence osteoblast differentiation and mineralization, and to identify the most potent analogues for potential therapeutic applications.
Antiplatelet Activity Research
A significant area of investigation for thieno[2,3-b]pyridine derivatives has been their activity as antiplatelet agents, which are crucial for preventing blood clot formation in patients with acute coronary syndromes or those at risk of stroke. nih.govfiocruz.br The mechanism of action for many thienopyridine drugs, such as the well-known clopidogrel (B1663587) (a thieno[3,2-c]pyridine), involves the inhibition of the P2Y12 receptor on platelets. nih.govfiocruz.br This receptor plays a key role in platelet activation and aggregation. fiocruz.br
In vitro studies have been conducted on a series of thieno[2,3-b]pyridine derivatives to assess their potential as novel P2Y12 inhibitors. nih.govfiocruz.br These investigations have shown that several analogues exhibit potent antiplatelet effects, in some cases demonstrating greater activity than clopidogrel. nih.govfiocruz.br
A study evaluated six thieno[2,3-b]pyridine derivatives and found that all of them affected both platelet activation and aggregation. nih.govfiocruz.br The compounds were tested for their ability to inhibit ADP-induced expression of platelet activation markers, such as CD62P (P-selectin) and PAC-1 binding. The results indicated that several of the tested thieno[2,3-b]pyridines were more effective than clopidogrel at inhibiting these markers. fiocruz.br Specifically, compounds 1a , 1b , and 3a showed a greater degree of inhibition of CD62P expression and PAC-1 binding compared to clopidogrel. fiocruz.br Compound 3a was identified as being particularly potent in this regard. fiocruz.br
Furthermore, these derivatives were found to act synergistically with acetylsalicylic acid (ASA), commonly known as aspirin, which is a standard component of antiplatelet therapy. nih.govfiocruz.br This synergistic effect is significant because it suggests that these compounds could be used in combination with existing therapies to achieve greater efficacy. angelfire.com The research highlights the potential of the thieno[2,3-b]pyridine scaffold for developing new and improved antiplatelet drugs. nih.gov
| Compound | Effect on Platelet Activation (CD62P Expression & PAC-1 Binding) | Effect on Platelet Aggregation | Synergy with Acetylsalicylic Acid (ASA) | Relative Potency Compared to Clopidogrel |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine Derivative 1a | Inhibitory, greater than Clopidogrel | Inhibitory | Observed | Higher |
| Thieno[2,3-b]pyridine Derivative 1b | Inhibitory, greater than Clopidogrel | Inhibitory | Observed | Higher |
| Thieno[2,3-b]pyridine Derivative 2 | Inhibitory (PAC-1 binding greater than Clopidogrel) | Inhibitory | Observed | Comparable/Higher |
| Thieno[2,3-b]pyridine Derivative 3a | Inhibitory, most superior among tested compounds | Inhibitory | Observed | Significantly Higher |
| Thieno[2,3-b]pyridine Derivative 3b | Inhibitory (PAC-1 binding greater than Clopidogrel) | Inhibitory | Observed | Comparable/Higher |
| Thieno[2,3-b]pyridine Derivative 3c | Inhibitory (PAC-1 binding greater than Clopidogrel) | Inhibitory | Observed | Comparable/Higher |
Advanced Research Avenues and Future Directions
Development of Novel Thieno[2,3-b]pyridin-6(7H)-one-Based Probes for Biological Systems
The utility of the this compound scaffold extends beyond therapeutic applications into the realm of chemical biology and molecular probes. The development of derivatives that can be used to investigate biological systems is a burgeoning area of research. One established application is in radioligand binding assays. For instance, tritiated glycine (B1666218) ([3H]Glycine) has been used in competitive binding assays to determine the potency of this compound derivatives as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor researchgate.netnih.gov. In these assays, the displacement of the radiolabeled probe by the test compound allows for the quantification of binding affinity (Ki).
Future research is anticipated to focus on creating more sophisticated probes. This includes the development of fluorescently tagged this compound derivatives. Such probes could be instrumental in visualizing receptor distribution in cells and tissues through techniques like fluorescence microscopy and flow cytometry. Furthermore, the synthesis of photoaffinity-labeled probes could enable the covalent modification and subsequent identification of specific binding sites on target proteins, providing deeper insights into the molecular interactions governing the activity of this heterocyclic system.
Strategies for Optimizing Academic Research Tools (e.g., Solubility Enhancement in in vitro assays)
A significant challenge in the preclinical development of many heterocyclic compounds, including the this compound series, is their limited aqueous solubility nih.govnih.gov. This property can hinder the accuracy of in vitro assays and complicate pharmacokinetic studies. Several strategies are being explored to overcome this limitation.
One approach involves chemical modification of the core scaffold. Researchers have attempted to tether a morpholine (B109124) moiety to the molecular structure by substituting the sulfur atom with nitrogen, resulting in a 1H-pyrrolo[2,3-b]pyridine core. This modification led to a dramatic, three-orders-of-magnitude increase in water solubility, from 1.2 µg/mL for the parent thieno[2,3-b]pyridine (B153569) to 1.3 mg/mL for the pyrrolo[2,3-b]pyridine analogue nih.govresearchgate.net. However, this particular structural change also resulted in a significant loss of anticancer efficacy nih.gov.
Another strategy focuses on disrupting the planarity of the molecule, which contributes to strong crystal packing and low solubility mdpi.com. The introduction of bulky, yet easily cleavable, ester and carbonate functional groups has been investigated. These "prodrug-like" moieties are designed to decrease crystal packing energy, thereby enhancing solubility and potentially improving intracellular drug concentrations mdpi.com.
A third avenue is the use of formulation science. A potent thieno[2,3-b]pyridine derivative was successfully loaded into a cholesteryl-poly(allylamine) polymer matrix. This formulation not only solubilized the compound but also increased its potency against human pancreatic adenocarcinoma (BxPC-3) cells by five-fold compared to the free drug, highlighting the utility of polymer-based delivery systems nih.gov.
| Compound Type | Modification Strategy | Experimental Aqueous Solubility (µg/mL) | Key Finding | Reference |
|---|---|---|---|---|
| 1-thieno[2,3-b]pyridine | Parent Scaffold | 1.2 | Low intrinsic solubility. | nih.gov |
| 3-pyrrolo[2,3-b]pyridine | Scaffold Hopping (S to N substitution) | 1339.8 | Solubility increased by ~1000x, but biological activity was lost. | nih.gov |
| Thieno[2,3-b]pyridine Derivative 2 | Polymer Formulation | 3.53 (as free drug) | Formulation in a polymer matrix increased potency by 5-fold. | nih.gov |
| Alcohol-containing thienopyridines | 'Prodrug-like' Moieties (Esters/Carbonates) | Not explicitly quantified, but led to increased activity | Modification aimed to disrupt crystal packing and improve solubility. | mdpi.com |
Integration of Multi-Omics Approaches in Mechanistic Studies (e.g., Metabolomics, Glycophenotype Analysis)
To fully elucidate the mechanisms of action of this compound derivatives, researchers are increasingly turning to multi-omics approaches. These systems-level analyses provide a comprehensive view of the cellular response to compound treatment.
Metabolomic profiling, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), has been employed to study the effects of these compounds on cancer cell metabolism mdpi.commdpi.com. In studies involving breast and cervical cancer cell lines, treatment with specific thieno[2,3-b]pyridine derivatives led to significant alterations in key metabolic pathways. Notably, major impacts were observed in glycolysis/gluconeogenesis, pyruvate (B1213749) metabolism, and inositol (B14025) metabolism mdpi.comresearchgate.net. For example, in MDA-MB-231 breast cancer cells, one derivative caused an increase in pyruvate and a decrease in lactate (B86563), suggesting a shift from anaerobic to aerobic metabolism mdpi.com.
In parallel, glycophenotype analysis is revealing the impact of these compounds on the expression of cell surface glycosphingolipids (GSLs), which play critical roles in cancer progression and chemoresistance mdpi.com. The expression of specific GSLs on cancer stem cells (CSCs) and non-CSCs has been assessed using flow cytometry. Treatment with a thieno[2,3-b]pyridine derivative was shown to alter the glycophenotype in ovarian and cervical cancer cell lines, for instance by decreasing the expression of gangliosides like GM2 and neutral GSLs such as Gg3Cer on CSCs mdpi.comresearchgate.net. This suggests a novel mechanism involving the modulation of cell surface glycolipids, which could affect cell signaling and adhesion.
| Omics Approach | Cell Lines Studied | Key Findings | Reference |
|---|---|---|---|
| Metabolomics | MDA-MB-231, MCF-7 (Breast Cancer) | Altered glycolysis/gluconeogenesis and pyruvate metabolism. Increased pyruvate, decreased lactate in MDA-MB-231 cells. | mdpi.com |
| Metabolomics | HeLa, SiHa (Cervical Cancer) | Identified 21-23 metabolites with significant expression changes post-treatment. | researchgate.net |
| Glycophenotype Analysis | SK-OV-3, OVCAR-3 (Ovarian Cancer) | Treatment altered GSL expression on cancer stem cells (CD49f+) and non-CSCs. | mdpi.com |
| Glycophenotype Analysis | HeLa, SiHa (Cervical Cancer) | Decreased GM2 levels in SiHa cells and Gg3Cer levels in HeLa cells. | researchgate.net |
Exploration of Novel Biological Targets for the this compound Scaffold
While initially investigated as antagonists of the NMDA receptor's glycine site, the this compound scaffold and its derivatives have demonstrated activity against a diverse range of biological targets. This polypharmacology opens up new therapeutic possibilities and research directions.
One of the most explored alternative targets is the phosphoinositide-specific phospholipase C (PI-PLC) enzyme family, which is often upregulated in cancer mdpi.com. Several potent anti-proliferative thieno[2,3-b]pyridines were discovered through virtual screening against PLC-γ2 nih.gov. Other research has identified tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, as a target. Inhibition of TDP1 can sensitize cancer cells to topoisomerase I (TOP1) inhibitors like topotecan, offering a strategy to overcome chemoresistance nih.govresearchgate.net.
More recently, the scaffold has been implicated in the inhibition of one-carbon metabolism. Certain thieno[2,3-d]pyrimidine (B153573) derivatives, a closely related class, were found to inhibit key enzymes in de novo purine (B94841) biosynthesis, such as GARFTase and AICARFTase, as well as the mitochondrial enzyme SHMT2 nih.gov. Additionally, a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides has shown promising activity against Mycobacterium tuberculosis, suggesting an entirely different therapeutic application for this versatile scaffold acs.org.
| Biological Target | Therapeutic Area | Example Compound Class | Reference |
|---|---|---|---|
| NMDA Receptor (Glycine Site) | Neuroprotection | 4-Hydroxy-5-phenylthis compound | researchgate.netnih.gov |
| Phospholipase C (PLC) Isoforms | Oncology | 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | mdpi.com |
| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Oncology (Chemosensitization) | Substituted thieno[2,3-b]pyridines | nih.govresearchgate.net |
| GARFTase, AICARFTase, SHMT2 | Oncology (Antifolate) | 6-Substituted Thieno[2,3-d]pyrimidines | nih.gov |
| Mycobacterium tuberculosis | Infectious Disease | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | acs.org |
Comparative Studies with Isomeric Thienopyridines and Related Heterocycles
The biological activity of thienopyridines is highly dependent on the fusion of the thiophene (B33073) and pyridine (B92270) rings. Comparative studies of different isomers are crucial for understanding structure-activity relationships (SAR). In the context of NMDA receptor antagonists, a direct comparison of the three possible thienopyridinone isomers was performed. The study found that 4-Hydroxy-5-phenylthis compound, the isomer with the shortest distance between the sulfur and nitrogen atoms, was the most potent, with activity comparable to the benchmark quinolinone antagonist researchgate.netnih.gov. This highlights the critical role of the specific heteroatom arrangement for target binding.
Bioisosteric replacement is another key comparative strategy. The substitution of a benzene (B151609) ring with a thiophene ring is a common tactic in medicinal chemistry researchgate.net. In the development of NMDA receptor antagonists, replacing the phenyl substituent of the parent quinolinone with a 2-thienyl residue resulted in a 2- to 5-fold loss of potency researchgate.netnih.gov. This indicates that while thiophene can be a viable bioisostere for benzene, its electronic properties and size can subtly alter binding interactions.
Studies on related but distinct scaffolds, such as thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines, further enrich the understanding of the broader chemical space acs.orgacs.org. For instance, thieno[3,2-d]pyrimidine-6-carboxamides were identified as potent inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), a completely different class of enzymes, demonstrating how a change in the core heterocycle can lead to a switch in biological targets acs.org.
| Scaffold 1 | Scaffold 2 | Biological Target | Comparative Finding | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridinone | Other thienopyridinone isomers | NMDA Receptor | The [2,3-b] isomer was the most potent. | researchgate.net |
| Thienopyridinone | Quinolinone | NMDA Receptor | The [2,3-b] isomer had comparable potency to the benchmark quinolinone. | researchgate.net |
| Phenyl-substituted quinolinone | 2-Thienyl-substituted quinolinone | NMDA Receptor | The thienyl substitution led to a 2-5 fold loss in potency. | nih.gov |
| Thieno[2,3-b]pyridine | Thieno[3,2-d]pyrimidine | Various | Different scaffolds target distinct enzyme classes (e.g., PLC vs. Sirtuins). | mdpi.comacs.org |
Emerging Synthetic Routes and Green Chemistry Approaches in this compound Synthesis
Traditional synthetic routes to the this compound core often involve the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization researchgate.netnih.gov. While effective, there is a growing emphasis on developing more efficient, sustainable, and environmentally friendly synthetic methods.
Emerging synthetic strategies are focusing on green chemistry principles. One such approach utilizes visible light-promoted selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines to access the thieno[2,3-b]pyridine core tandfonline.com. This method uses blue LEDs as an energy source at room temperature, avoiding harsh reaction conditions and offering an environmentally benign pathway tandfonline.com.
Another green approach involves the use of recyclable, heterogeneous catalysts. Tungstovanadophosphoric heteropoly acid supported on acid-activated montmorillonite (B579905) (PVW/AAM) has been successfully used as a catalyst for the synthesis of thieno[2,3-b]pyridine derivatives under solvent-free conditions researchgate.net. This method offers high product yields (60–97%), short reaction times, and the ability to recover and reuse the catalyst multiple times, significantly reducing waste and improving the process's sustainability researchgate.net. These advancements in synthetic methodology are crucial for making the this compound scaffold and its derivatives more accessible for further research and development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Thieno[2,3-b]pyridin-6(7H)-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via cyclization of precursors like 2-aminothiophenol with α,β-unsaturated carbonyl compounds. Acidic or basic catalysts (e.g., HCl, NaOH) are used to facilitate cyclization. For example, multi-step protocols involving Thorpe–Ziegler isomerization of 2-(alkylthio)pyridine-3-carbonitriles are also effective .
- Optimization : Reaction temperature (e.g., reflux vs. room temperature) and solvent choice (ethanol, DMF) significantly impact yield. Purification via recrystallization or chromatography ensures high purity .
Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for validation?
- Techniques :
- IR Spectroscopy : Identifies carbonyl (C=O) and thioamide (C-S) stretches (~1680 cm⁻¹ and ~2400 cm⁻¹, respectively) .
- NMR : ¹H-NMR resolves aromatic protons (δ 7.1–7.6 ppm) and methyl/methylene groups (δ 2.3–3.8 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 151.186 for C₇H₅NOS) .
Q. What preliminary biological activities have been reported for this compound derivatives?
- Key Findings :
- Anticancer : Derivatives like 4-amino-5-(6-(4-methylpiperazinyl)-1H-benzimidazol-2-yl)this compound inhibit HPK1 (IC₅₀ < 0.05 µM) and FLT3 kinases, showing promise in leukemia models .
- Antimicrobial : Substituted analogs (e.g., bromo or trifluoromethyl groups) exhibit activity against Gram-positive bacteria .
Advanced Research Questions
Q. How can synthetic methodologies be optimized to improve regioselectivity in this compound derivatives?
- Challenges : Competing cyclization pathways may yield byproducts like thieno[3,2-b]pyridines.
- Solutions :
- Catalyst Design : FeCl₃-SiO₂ enhances regioselectivity in one-pot reactions (e.g., 75% yield for chromeno-pyrazolo-pyridinones) .
- Microwave-Assisted Synthesis : Reduces reaction time from days to hours while maintaining yield (>80%) .
Q. What structure-activity relationships (SAR) govern the kinase inhibitory activity of this compound analogs?
- Critical Modifications :
- Substituent Effects : A trifluoromethyl group at position 4 enhances hydrophobic interactions with kinase ATP-binding pockets .
- Prodrug Strategies : Ester/carbonate moieties improve solubility (e.g., logP reduction from 2.0 to 1.5) and anti-proliferative activity (IC₅₀: 0.8 µM vs. 5.2 µM in HCT-116 cells) .
- Table 1 : Representative Derivatives and Activities
Q. How do crystallographic data inform the design of this compound derivatives with enhanced bioactivity?
- Insights :
- Crystal Packing : Disruption via ester groups reduces intermolecular hydrogen bonding, improving membrane permeability .
- Conformational Analysis : Planar thienopyridine cores align with kinase active sites, while substituents like morpholine enhance solubility (PSA: 61.36 Ų) .
Q. What strategies address contradictions in biological data across studies (e.g., varying IC₅₀ values for the same target)?
- Resolution Framework :
Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR vs. enzymatic assays) .
Physicochemical Profiling : Adjust buffer conditions (e.g., DMSO concentration ≤0.1%) to mitigate aggregation artifacts .
Structural Confirmation : Re-analyze batches via HPLC-MS to exclude degradation products .
Methodological Considerations
Q. What in vitro models are appropriate for evaluating the pharmacokinetic limitations of this compound analogs?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
